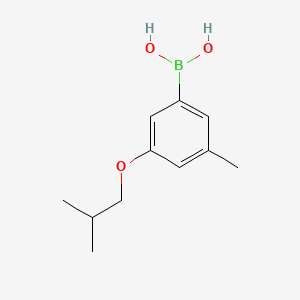

3-Isobutoxy-5-methylphenylboronic acid

Description

Overview of Organoboron Chemistry and Arylboronic Acid Scaffolds

Organoboron chemistry, the study of chemical compounds containing a carbon-boron bond, has a rich history and a continually evolving scope of applications. sigmaaldrich.com

The journey of organoboron chemistry began in the 19th century, but it was the pioneering work of Herbert C. Brown in the mid-20th century on hydroboration that truly unlocked the synthetic potential of these compounds, earning him the Nobel Prize in Chemistry in 1979. chemenu.commdpi.com The first synthesis of a boronic acid was reported by Edward Frankland in 1860. researchgate.netmdpi.com Initially considered chemical curiosities, the discovery of their utility in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, catapulted them to the forefront of organic synthesis. nih.gov This reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, has become a go-to method for the construction of biaryl and other complex frameworks. sigmaaldrich.com

Boronic acids (R-B(OH)₂) are characterized by a vacant p-orbital on the boron atom, which confers Lewis acidity and allows them to participate in a variety of chemical transformations. researchgate.net They are generally stable, crystalline solids that are often tolerant of air and moisture, a significant advantage over many other organometallic reagents. Their reactivity is most famously harnessed in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.net Beyond this, boronic acids are employed in a range of other important reactions, including Chan-Lam amination, Petasis-Ferrier rearrangement, and as protecting groups for diols. researchgate.net

Arylboronic acids are particularly prized as building blocks in organic synthesis due to their commercial availability and the ease with which they can be functionalized. mdpi.comcymitquimica.com They serve as key precursors to a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. orgsyn.org The ability to introduce a wide variety of substituents onto the aromatic ring allows for the fine-tuning of the electronic and steric properties of the resulting molecules, making them highly adaptable for various applications. sigmaaldrich.com

Rationale for Investigating 3-Isobutoxy-5-methylphenylboronic Acid

While a plethora of arylboronic acids are known and utilized, this compound presents a unique combination of substituents that warrants specific attention.

The structure of this compound is distinguished by the presence of an isobutoxy group and a methyl group on the phenyl ring, meta to the boronic acid moiety. These substituents exert distinct electronic and steric effects that can influence the reactivity and properties of the molecule.

The isobutoxy group is an electron-donating group due to the resonance effect of the oxygen atom's lone pairs, which can increase the electron density of the aromatic ring. However, its bulky nature can also introduce steric hindrance, potentially influencing the approach of reagents to the boron center or the adjacent positions on the ring.

The methyl group is also a weak electron-donating group through an inductive effect. Its steric impact is less pronounced than that of the isobutoxy group. The combined electronic effects of both groups are expected to increase the nucleophilicity of the aryl ring, which can affect its reactivity in cross-coupling reactions.

The substitution pattern (meta) of these groups relative to the boronic acid is also significant. In a Suzuki-Miyaura coupling, this arrangement will lead to the formation of a biaryl product with a specific substitution pattern that might be challenging to achieve through other synthetic routes.

The unique substitution pattern of this compound makes it a potentially valuable precursor for the synthesis of complex and highly functionalized organic molecules. Its application in Suzuki-Miyaura coupling reactions could lead to the creation of novel biaryl compounds with specific steric and electronic properties conferred by the isobutoxy and methyl groups. Such structures are often sought after in medicinal chemistry and materials science for the development of new drugs and functional materials. While specific research on the applications of this particular boronic acid is not extensively documented in publicly available literature, its structure suggests a promising role as a bespoke building block for targeted organic synthesis.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1256345-77-3 |

| Molecular Formula | C₁₁H₁₇BO₃ |

| Molecular Weight | 208.07 g/mol |

| Appearance | Solid |

| IUPAC Name | (3-isobutoxy-5-methylphenyl)boronic acid |

Data sourced from publicly available chemical supplier information.

Theoretical Basis for Anticipated Reactivity and Applications

The reactivity of an arylboronic acid is fundamentally governed by the electronic and steric nature of the substituents on the aromatic ring. In the case of this compound, we can dissect the expected influences of the isobutoxy and methyl groups.

Electronic Effects:

The isobutoxy group (-OCH₂(CH(CH₃)₂)) is an alkoxy group, which is generally considered an electron-donating group (EDG) through resonance (due to the lone pairs on the oxygen atom) and an electron-withdrawing group (EWG) through induction (due to the electronegativity of the oxygen atom). In the meta position, the resonance effect is significantly diminished, and the inductive effect becomes more prominent. The methyl group (-CH₃) is a weak electron-donating group through induction.

The net electronic effect of these two groups on the boron atom is crucial for its reactivity in processes like the Suzuki-Miyaura coupling. The transmetalation step of this reaction, a key part of the catalytic cycle, is often facilitated by a more electron-rich arylboronic acid. bmrb.io The combined mild electron-donating nature of the substituents in this compound is therefore anticipated to make it a competent coupling partner.

Steric Effects:

The isobutoxy group, with its branched alkyl chain, introduces a moderate degree of steric bulk. The methyl group is relatively small. The placement of these groups at the 3 and 5 positions means they flank the boronic acid group but are not in the immediate ortho positions. This positioning is expected to provide some steric shielding to the boronic acid, which could influence its propensity to undergo side reactions like protodeboronation, a process where the C-B bond is cleaved by a proton source. This could potentially enhance the stability and shelf-life of the compound, particularly in its solid form or as its pinacol (B44631) ester derivative.

Anticipated Applications:

Given these properties, this compound is poised to be a valuable building block in several areas:

Organic Synthesis: As a partner in Suzuki-Miyaura cross-coupling reactions, it can be used to introduce the 3-isobutoxy-5-methylphenyl moiety into a wide range of organic scaffolds, leading to the synthesis of complex biaryls, styrenes, and other conjugated systems.

Materials Science: The specific electronic and steric properties could be harnessed in the design of organic materials with tailored optical or electronic properties.

Data Tables

The following tables provide a summary of the key identifiers and predicted properties of this compound.

Table 1: Compound Identification

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 1256345-77-3 bldpharm.com |

| Molecular Formula | C₁₁H₁₇BO₃ chemenu.com |

| Molecular Weight | 208.06 g/mol chemenu.com |

| Canonical SMILES | CC(C)COC1=CC(=CC(C)=C1)B(O)O chemenu.com |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 60.7 Ų |

| Heavy Atom Count | 15 |

Note: Predicted values are computationally derived and may vary from experimental values.

Detailed Research Findings

As of the latest review of scientific literature, detailed experimental studies focusing specifically on the synthesis, characterization, and application of this compound are limited. The compound is commercially available, primarily as its pinacol ester, suggesting its utility as a building block in synthetic campaigns, likely within industrial or specialized research settings that may not be publicly documented. acs.org

The general synthetic route to such an arylboronic acid would typically involve a multi-step process starting from a suitably substituted aromatic precursor. For instance, one could envision a synthesis starting from 3-bromo-5-methylphenol (B1280546), which would first be etherified with isobutyl bromide, followed by a metal-halogen exchange and subsequent borylation with a trialkyl borate (B1201080).

While specific reaction examples are not readily found, its application in Suzuki-Miyaura cross-coupling reactions can be confidently predicted. In a typical protocol, this compound (or its pinacol ester) would be reacted with an aryl or vinyl halide in the presence of a palladium catalyst, a base (such as potassium carbonate or cesium fluoride), and a suitable solvent system (often a mixture of an organic solvent and water). The product would be the corresponding cross-coupled biaryl or styrene (B11656) derivative.

Properties

IUPAC Name |

[3-methyl-5-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-8(2)7-15-11-5-9(3)4-10(6-11)12(13)14/h4-6,8,13-14H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOFDZQKQISDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCC(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681567 | |

| Record name | [3-Methyl-5-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-77-3 | |

| Record name | Boronic acid, B-[3-methyl-5-(2-methylpropoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Methyl-5-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Isobutoxy 5 Methylphenylboronic Acid

Traditional Approaches to Phenylboronic Acid Synthesis

The classical routes to phenylboronic acids rely on the formation of a carbon-metal bond on the aromatic ring, followed by quenching with a boron electrophile. The two most common methods are the Grignard reagent-mediated borylation and the lithium-halogen exchange followed by borylation.

The Grignard reaction is a well-established method for forming carbon-carbon and carbon-heteroatom bonds. byjus.comlibretexts.org The synthesis of arylboronic acids via this method involves the initial formation of an aryl Grignard reagent from an aryl halide and magnesium metal, which is then reacted with a trialkyl borate (B1201080).

The starting material for the synthesis of 3-isobutoxy-5-methylphenylboronic acid via the Grignard pathway would be 1-bromo-3-isobutoxy-5-methylbenzene. This precursor can be synthesized through standard etherification of 3-bromo-5-methylphenol (B1280546) with isobutyl bromide. The subsequent Grignard reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the organomagnesium compound. byjus.comtaylorfrancis.com The reaction is initiated by adding the aryl halide to magnesium turnings. libretexts.org

The formation of Grignard reagents from aryl halides can be influenced by several factors, including solvent, temperature, and the nature of the substituents on the aromatic ring. For sterically hindered or electronically deactivated aryl halides, reaction initiation can be challenging. While the 3-isobutoxy and 5-methyl groups are not exceptionally bulky, their electronic and steric presence can influence reactivity.

Optimization studies on the synthesis of various alkyl-phenylboronic acids have highlighted the importance of reaction parameters. nih.gov Key factors that are typically optimized include:

Temperature: The formation of the Grignard reagent is an exothermic process. While refluxing in ether is common, for some substrates, maintaining a lower temperature can minimize side reactions. taylorfrancis.com

Reactant Molar Ratio: An excess of magnesium is often used to ensure complete conversion of the aryl halide. nih.gov

Solvent: While diethyl ether and THF are standard, other solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been explored for their potential to improve reaction efficiency and safety. rsc.org

Borylation Agent: Trialkyl borates, such as trimethyl borate or triisopropyl borate, are common electrophiles. The choice of the borate ester can influence the reaction rate and yield. Direct reaction of Grignard reagents with trialkylborates can sometimes lead to multiple additions, a problem that can be mitigated by using an excess of the trialkylborate. google.com

A general procedure for a related synthesis of 3,4,5-trifluorophenylboronic acid involves the slow addition of the aryl bromide to magnesium in refluxing ether, followed by reaction with trimethyl borate at low temperatures.

Table 1: Illustrative Reaction Parameters for Grignard-Mediated Borylation

| Parameter | Condition | Rationale |

| Starting Material | 1-Bromo-3-isobutoxy-5-methylbenzene | Precursor for the target Grignard reagent. |

| Reagent | Magnesium turnings | Forms the organometallic species. |

| Solvent | Anhydrous Diethyl Ether or THF | Stabilizes the Grignard reagent. byjus.com |

| Initiation | Iodine crystal | Activates the magnesium surface. |

| Temperature | Reflux | To initiate and sustain the Grignard formation. |

| Borylation Reagent | Trimethyl borate or Triisopropyl borate | Electrophilic boron source. |

| Borylation Temp. | -78 °C to 0 °C | To control the reaction with the borate ester. |

Following the reaction of the Grignard reagent with the trialkyl borate, a boronate ester is formed. This intermediate is then hydrolyzed under acidic conditions to yield the final boronic acid. libretexts.orglibretexts.org The hydrolysis of sterically hindered esters can sometimes be challenging and may require specific conditions to proceed to completion. ucoz.comchemicalforums.com

The workup procedure is critical for isolating the boronic acid in good yield and purity. Typically, the reaction mixture is quenched with an acid, such as dilute hydrochloric or sulfuric acid. libretexts.org This protonates the boronate ester and dissolves the magnesium salts. The boronic acid can then be extracted into an organic solvent. The stability of the boronate ester to hydrolysis is influenced by the substituents on the phenyl ring. researchgate.net

Table 2: General Hydrolysis and Isolation Steps

| Step | Procedure | Purpose |

| Quenching | Addition of dilute aqueous acid (e.g., HCl) | Hydrolyzes the boronate ester to the boronic acid and dissolves magnesium salts. libretexts.org |

| Extraction | Extraction with an organic solvent (e.g., ethyl acetate) | To separate the boronic acid from the aqueous phase. |

| Washing | Washing the organic layer with brine | To remove residual water and salts. |

| Drying | Drying over an anhydrous salt (e.g., MgSO₄) | To remove traces of water from the organic phase. |

| Purification | Recrystallization or chromatography | To obtain the pure this compound. |

An alternative and often more reactive method for preparing arylboronic acids is through lithium-halogen exchange. nih.gov This reaction involves treating an aryl halide with an alkyllithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), at low temperatures to form an aryllithium species. This is then quenched with a borate ester. researchgate.net

For the synthesis of this compound, the starting material would again be 1-bromo-3-isobutoxy-5-methylbenzene. The presence of the alkoxy group can influence the reaction. nih.gov

Lithium-halogen exchange reactions are typically very fast and are performed at low temperatures, often between -78 °C and -100 °C, to prevent side reactions. tcnj.eduharvard.edu These low temperatures are crucial for the stability of the aryllithium intermediate, especially in the presence of functional groups that could react with the highly basic organolithium species. The use of cryogenic conditions helps to minimize undesired side-reactions. nih.gov

The reaction rate follows the trend I > Br > Cl for the halogen. nih.gov The choice of alkyllithium reagent can also be important. For instance, t-butyllithium is more reactive than n-butyllithium and may be required for less reactive aryl halides. harvard.edu

Table 3: Typical Low-Temperature Lithiation Protocol

| Parameter | Condition | Rationale |

| Starting Material | 1-Bromo-3-isobutoxy-5-methylbenzene | Aryl halide precursor. |

| Reagent | n-Butyllithium or sec-Butyllithium | To perform the lithium-halogen exchange. |

| Solvent | Anhydrous THF or Diethyl Ether | To dissolve reactants and stabilize the aryllithium. researchgate.net |

| Temperature | -78 °C to -100 °C | To ensure the stability of the aryllithium intermediate and prevent side reactions. tcnj.edu |

| Borylation Reagent | Trimethyl borate or Triisopropyl borate | Electrophilic boron source. |

| Quenching | Addition of the borate ester at low temperature | To form the boronate ester. |

The choice of solvent can have a significant impact on the outcome of lithiation reactions. Ethereal solvents like THF and diethyl ether are commonly used because they can solvate the lithium cation, which increases the reactivity of the alkyllithium reagent. In some cases, the presence of a coordinating group on the aryl halide, such as an alkoxy group, can direct the lithiation to the ortho position (directed ortho-metalation or DoM). wikipedia.orgorganic-chemistry.orgyoutube.com However, in the case of 1-bromo-3-isobutoxy-5-methylbenzene, the bromine is not positioned ortho to the isobutoxy group, so standard halogen-metal exchange is the expected pathway.

The solvent can also affect the aggregation state of the organolithium reagent, which in turn influences its reactivity. princeton.edu The use of coordinating solvents generally leads to less aggregated and more reactive species. For particularly challenging substrates, a mixture of solvents or the addition of a co-solvent might be necessary to achieve the desired transformation. researchgate.net

Transmetalation Reactions (e.g., from Aryl Silanes and Stannanes)

The synthesis of arylboronic acids can be achieved through transmetalation, a process involving the transfer of an aryl group from one metal (or metalloid) to another—in this case, boron. nih.gov This method typically utilizes organosilane or organostannane precursors. In this pathway, trialkylaryl silanes or stannanes undergo reaction with a boron halide, such as boron tribromide (BBr₃). This step results in an arylboron dihalide intermediate, which is then hydrolyzed, often under acidic conditions, to yield the final arylboronic acid. nih.gov

For the specific synthesis of this compound, the process would commence with a precursor like (3-isobutoxy-5-methylphenyl)trimethylsilane or the corresponding tributylstannane derivative. The transmetalation is driven by the formation of a stable boron-carbon bond and a halosilane or halostannane byproduct. nih.gov

Table 1: General Scheme for Transmetalation

| Reactant Type | General Reaction | Product |

|---|---|---|

| Aryl Silane | Ar-SiR₃ + BX₃ → Ar-BX₂ | Ar-B(OH)₂ (after hydrolysis) |

Transition Metal-Catalyzed Boronylation Strategies

Modern organic synthesis heavily relies on transition metal catalysis to construct carbon-boron bonds with high efficiency and selectivity. These methods offer direct routes to boronic acids and their esters from readily available aromatic compounds.

Direct C-H Functionalization with Diboronic Acid Reagents

A particularly powerful strategy is the direct borylation of aromatic C-H bonds, most commonly catalyzed by iridium complexes. nih.govacs.org This approach allows for the conversion of a C-H bond on an aromatic ring directly to a C-B bond, using a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov For the synthesis of this compound, the starting material would be 1-isobutoxy-3-methylbenzene. The reaction typically proceeds under mild conditions and exhibits high functional group tolerance. nih.gov

In the C-H borylation of substituted aromatic rings, regioselectivity is a critical consideration. For 1,3-disubstituted arenes like 1-isobutoxy-3-methylbenzene, the outcome is predominantly controlled by steric effects. madridge.org The iridium catalyst, bearing sterically demanding ligands, will preferentially activate the most accessible C-H bond. In this case, the C-H bond at the C5 position (meta to both the isobutoxy and methyl groups) is the least sterically hindered. The positions ortho to the isobutoxy and methyl groups are significantly more crowded, preventing the catalyst from approaching and activating those C-H bonds. madridge.orgacs.org Therefore, the reaction yields the 5-borylated product with high selectivity over other potential isomers.

Table 2: Regioselectivity in the Borylation of 1-Isobutoxy-3-methylbenzene

| Position | Substituents Flanking Position | Steric Hindrance | Borylation Outcome |

|---|---|---|---|

| C2 | Isobutoxy, Methyl | High | Disfavored |

| C4 | Isobutoxy, Hydrogen | Moderate | Minor or no product |

| C5 | Hydrogen, Hydrogen | Low | Major Product |

The efficiency and selectivity of iridium-catalyzed C-H borylation are profoundly influenced by the ligand coordinated to the metal center. acs.orgnih.gov Bidentate nitrogen-based ligands, such as derivatives of 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline, are commonly employed. nih.govresearchgate.net The electronic and steric properties of the ligand can be fine-tuned to optimize catalyst performance. For instance, bulky substituents on the bipyridine backbone, like in 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy), can enhance catalytic activity and prevent catalyst deactivation. acs.org More advanced ligand frameworks, including hydrazone-based systems, have been developed to achieve even higher reactivity and selectivity, particularly with challenging substrates. acs.orgnih.gov The ligand plays a crucial role in stabilizing the active catalytic species and modulating its reactivity toward C-H bond cleavage. researchgate.net

Table 3: Common Ligands for Iridium-Catalyzed C-H Borylation

| Ligand Abbreviation | Full Name | Common Application |

|---|---|---|

| dtbpy | 4,4'-di-tert-butyl-2,2'-bipyridine | General purpose, high activity |

| tmphen | 3,4,7,8-tetramethyl-1,10-phenanthroline | Sterically demanding substrates |

Coupling of Aryl Halides with Diboronic Acid Reagents

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that converts aryl halides or triflates into arylboronic esters. orgsyn.org This method provides a reliable alternative to C-H activation when a suitable aryl halide precursor is available. nih.govorganic-chemistry.org To synthesize this compound via this route, one would start with a halogenated precursor such as 1-bromo-3-isobutoxy-5-methylbenzene.

The reaction is typically carried out using a palladium catalyst, often ligated with a phosphine (B1218219) such as dppf (1,1'-bis(diphenylphosphino)ferrocene), in the presence of a weak base like potassium acetate (B1210297) (KOAc) and a diboron reagent, most commonly B₂pin₂. nih.govorganic-chemistry.org The resulting pinacol (B44631) boronate ester can then be hydrolyzed to the desired boronic acid. This method is highly versatile and tolerates a wide array of functional groups. organic-chemistry.org

Table 4: Typical Conditions for Miyaura Borylation

| Component | Example | Role |

|---|---|---|

| Substrate | 1-Bromo-3-isobutoxy-5-methylbenzene | Aryl source |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source |

| Catalyst | Pd(dppf)Cl₂ | Catalyzes C-B bond formation |

| Base | Potassium Acetate (KOAc) | Promotes transmetalation |

Multi-Step Synthesis from Precursor Molecules

Complex boronic acids are often best accessed through multi-step synthetic sequences that build upon simpler, commercially available starting materials. nih.gov A logical precursor for this compound is the corresponding phenol (B47542), 3-hydroxy-5-methylphenylboronic acid , which is available commercially. sigmaaldrich.com This approach leverages the differential reactivity of the functional groups present in the molecule.

A plausible multi-step synthesis would involve an initial protection of the boronic acid moiety, often as a pinacol or MIDA ester, to prevent undesired side reactions. nih.gov The MIDA (N-methyliminodiacetic acid) boronate is particularly advantageous as it is exceptionally stable to a wide range of reaction conditions, including chromatography, yet is easily deprotected. nih.gov Following protection, the phenolic hydroxyl group can be alkylated using an isobutyl halide (e.g., isobutyl bromide) under standard Williamson ether synthesis conditions (a base such as potassium carbonate in a polar aprotic solvent). The final step involves the mild hydrolysis of the protecting group to liberate the target boronic acid.

Table 5: Proposed Multi-Step Synthesis from a Phenolic Precursor

| Step | Reaction Type | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Protection | 3-Hydroxy-5-methylphenylboronic acid, Pinacol, Dean-Stark | 2-(3-Hydroxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| 2 | Etherification | Isobutyl bromide, K₂CO₃, Acetone | 2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Introduction of the Isobutoxy Moiety

The incorporation of the isobutoxy group onto the phenyl ring is a critical step in the synthesis of this compound. This is typically achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers. byjus.commasterorganicchemistry.com The synthesis strategically begins with a precursor that already contains the methyl group and a handle for the subsequent borylation step, such as 3-bromo-5-methylphenol. nih.govnih.gov

In this reaction, the phenolic hydroxyl group of 3-bromo-5-methylphenol is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an isobutyl halide (e.g., isobutyl bromide or iodide) in a nucleophilic substitution (SN2) reaction. masterorganicchemistry.com The result is the formation of an ether linkage, yielding the key intermediate, 1-bromo-3-isobutoxy-5-methylbenzene.

The choice of base and solvent is crucial for the success of the reaction. Common bases include alkali metal carbonates, such as potassium carbonate, or hydroxides. byjus.com Polar aprotic solvents like acetone, acetonitrile, or dimethylformamide (DMF) are often employed to facilitate the reaction. byjus.com

Table 1: Typical Reaction Parameters for Williamson Ether Synthesis

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Starting Material | 3-bromo-5-methylphenol | Provides the core aromatic structure with pre-installed methyl and bromo groups. |

| Alkylating Agent | Isobutyl bromide or Isobutyl iodide | Source of the isobutoxy group. Iodides are more reactive but bromides are often more cost-effective. |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Deprotonates the phenol to form the reactive phenoxide nucleophile. |

| Solvent | Acetone, Acetonitrile, DMF | A polar aprotic solvent is typically used to dissolve the reactants and facilitate the SN2 mechanism. |

| Temperature | 50-100 °C | Heating is generally required to drive the reaction to completion within a reasonable timeframe (1-8 hours). byjus.com |

| Product | 1-bromo-3-isobutoxy-5-methylbenzene | The key intermediate for the subsequent borylation step. |

Methyl Group Functionalization or Pre-introduction

In the synthesis of complex substituted aromatic compounds like this compound, a common strategy is to start with a precursor that already contains some of the required substituents. For this target molecule, synthetic routes typically rely on the pre-introduction of the methyl group.

This approach involves selecting a commercially available starting material, such as 3-bromotoluene (B146084) or a cresol (B1669610) derivative, which already possesses the methyl group at the desired position on the benzene (B151609) ring. nih.gov By starting with 3-bromo-5-methylphenol, for instance, the synthetic sequence is simplified, avoiding the need for a separate, and potentially less regioselective, methylation step on a more elaborate intermediate. This pre-functionalization strategy is efficient and ensures the correct isomer is produced.

Sequential Functionalization and Boronic Acid Formation

The final and defining step in the synthesis is the conversion of the aryl bromide intermediate, 1-bromo-3-isobutoxy-5-methylbenzene, into the target boronic acid. This transformation is most commonly and effectively accomplished through a lithiation-borylation sequence. bris.ac.ukresearchgate.net This powerful method allows for the formation of the carbon-boron bond under controlled conditions.

The process involves two main stages:

Lithiation: The aryl bromide is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). This results in a halogen-metal exchange, where the bromine atom is swapped for a lithium atom, generating a highly reactive aryllithium intermediate. bris.ac.uk

Borylation: The newly formed aryllithium species is then quenched by adding a boron-containing electrophile, most commonly a trialkyl borate such as triisopropyl borate [B(O-iPr)₃] or trimethyl borate [B(OMe)₃]. The aryllithium attacks the electrophilic boron atom, forming a boronate ester complex. u-tokyo.ac.jp

Finally, a mild acidic workup (e.g., with aqueous ammonium (B1175870) chloride or dilute HCl) is performed to hydrolyze the borate ester, yielding the final product, this compound. bris.ac.uk

Table 2: Typical Reaction Parameters for Lithiation-Borylation Sequence

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Starting Material | 1-bromo-3-isobutoxy-5-methylbenzene | The aryl halide precursor. |

| Lithiation Reagent | n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) | Effects the crucial halogen-metal exchange to form the aryllithium intermediate. bris.ac.uk |

| Borylation Reagent | Triisopropyl borate or Trimethyl borate | Acts as the boron electrophile to form the C-B bond. |

| Solvent | Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | Essential to maintain the stability of the highly reactive organolithium intermediates. |

| Temperature | -78 °C | Cryogenic temperatures are required to prevent side reactions and decomposition of the aryllithium species. bris.ac.uk |

| Workup | Aqueous acid (e.g., NH₄Cl, dilute HCl) | Hydrolyzes the intermediate borate ester to the final boronic acid. |

| Product | this compound | The desired final compound. |

Chemical Reactivity and Mechanistic Insights of 3 Isobutoxy 5 Methylphenylboronic Acid

Carbon-Carbon Bond Forming Reactions

The primary application of 3-Isobutoxy-5-methylphenylboronic acid in organic synthesis is as a nucleophilic partner in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling organoboron compounds with organic halides or triflates using a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize a variety of important structures, including biaryls, polyolefins, and styrenes. wikipedia.org The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

This compound is a suitable substrate for Suzuki-Miyaura coupling reactions with a range of electrophilic partners, including aryl, heteroaryl, and vinyl halides (Br, I) or triflates. libretexts.orgharvard.edu The reaction's success and yield depend on optimizing conditions such as the choice of palladium catalyst, ligand, base, and solvent. youtube.comnih.gov Dialkylbiaryl phosphines, such as SPhos, have been shown to be highly effective ligands for these transformations, promoting high reaction rates and stability. nih.gov The use of bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is essential for the activation of the boronic acid for the transmetalation step. nih.gov

Below is a table representing typical conditions for the Suzuki-Miyaura coupling of an arylboronic acid like this compound with various aryl bromides.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Arylboronic Acids

| Electrophile (Ar-Br) | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| 4-Bromobenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85-100 | Good to High |

| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | Good |

| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 90 | High |

This table is a representation of typical conditions and expected outcomes based on established Suzuki-Miyaura reaction protocols.

The efficacy of the Suzuki-Miyaura reaction is significantly influenced by the steric and electronic properties of the substituents on the arylboronic acid. rsc.orgresearchgate.net In this compound, the isobutoxy and methyl groups are both electron-donating. Electron-donating groups can increase the nucleophilicity of the arylboronic acid, which may affect the rate of transmetalation. researchgate.net

The mechanism of the Suzuki-Miyaura reaction has been studied extensively. researchgate.netchemrxiv.org After the initial oxidative addition of the palladium(0) catalyst to the aryl halide, the crucial transmetalation step occurs. wikipedia.orglibretexts.org This step involves the transfer of the 3-isobutoxy-5-methylphenyl group from the boron atom to the arylpalladium(II) halide complex.

Two primary pathways for transmetalation are generally considered: the "boronate" pathway and the "oxo-palladium" pathway. harvard.eduresearchgate.netnih.gov

Boronate Pathway (Path A): The base (e.g., hydroxide) reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species (Ar-B(OH)₃⁻). harvard.eduresearchgate.net This activated boronate then displaces the halide on the palladium complex, leading to transmetalation. researchgate.netnih.gov

Oxo-Palladium Pathway (Path B): The base reacts with the arylpalladium(II) halide complex to form a palladium-hydroxo species (L₂Pd(Ar)(OH)). harvard.edursc.org This complex then reacts with the neutral boronic acid, facilitating the transfer of the aryl group. researchgate.net

Recent studies suggest that the dominant pathway can depend on the specific reaction conditions, such as the solvent system and the presence of phase-transfer catalysts. nih.gov Following transmetalation, a diarylpalladium(II) complex is formed. harvard.edu This intermediate must typically be in a cis conformation to undergo the final step, reductive elimination. libretexts.orgprinceton.edu Reductive elimination is the bond-forming step that yields the biaryl product and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue. wikipedia.orglibretexts.org

Liebeskind-Srogl Cross-Coupling Reactions

The Liebeskind-Srogl cross-coupling is a powerful reaction for the synthesis of ketones by coupling a thioester with an organoboronic acid. wikipedia.orgchem-station.com The reaction is catalyzed by palladium(0) and requires a stoichiometric amount of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a co-catalyst under neutral, non-basic conditions. wikipedia.orgnih.gov

The proposed mechanism involves the coordination of the copper(I) salt to the sulfur atom of the thioester. wikipedia.orgyoutube.com This is followed by oxidative addition of the palladium(0) catalyst into the carbon-sulfur bond. Transmetalation of the organic group from the boronic acid to the palladium complex then occurs, and subsequent reductive elimination yields the ketone product. wikipedia.org Given that arylboronic acids are standard nucleophiles in this reaction, this compound is expected to be a competent coupling partner. wikipedia.orgchem-station.com This would allow for the synthesis of 3-isobutoxy-5-methylphenyl ketones, demonstrating the versatility of the boronic acid in forming C-C bonds with acyl-type electrophiles. The reaction is noted for its mild conditions and tolerance of various functional groups. nih.govyoutube.com

Petasis Reaction Applications

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid. wikipedia.orgnih.gov This reaction is a valuable tool for the synthesis of substituted amines, including unnatural α-amino acids, allylamines, and other structurally diverse nitrogen-containing compounds. organic-chemistry.orgorganic-chemistry.orgnih.gov

The reaction is believed to proceed through the condensation of the amine and carbonyl to form an iminium ion intermediate. The boronic acid then reacts with the hydroxyl group of the adduct or with water to form a tetracoordinate "ate" complex. organic-chemistry.org This is followed by the intramolecular transfer of the organic group from the boron to the electrophilic iminium carbon, forming the C-C bond irreversibly. wikipedia.orgorganic-chemistry.org The scope of the reaction includes vinyl- and arylboronic acids, with electron-rich arylboronic acids being particularly effective nucleophilic partners. organic-chemistry.org The electron-donating isobutoxy and methyl groups on this compound would classify it as an electron-rich arylboronic acid, making it a suitable substrate for the Petasis reaction. Its use would enable the one-step synthesis of complex amines and α-amino acids bearing the 3-isobutoxy-5-methylphenyl moiety. organic-chemistry.orgnih.gov

Carbene/Diazo Compound Coupling with Arylboronic Acids

The coupling of arylboronic acids with diazo compounds presents a method for the formation of new carbon-carbon bonds. While less common than other cross-coupling reactions, this transformation can be facilitated by various catalysts. For instance, rhodium-catalyzed direct arylation of diazo compounds with arylboronic acids has been shown to be an efficient method for synthesizing diarylacetate derivatives. nih.gov This reaction demonstrates a tolerance for a range of functional groups on the boronic acid. nih.gov

The mechanism of this coupling can be complex. Generally, the Lewis acidity of the boron atom in the arylboronic acid is a key factor, as it can interact with the diazo compound. rsc.org However, conventional boronic acids often possess reduced Lewis acidity due to the oxygen atoms attached to the boron, which can hinder the reaction with diazo compounds. rsc.org In some cases, the reaction may proceed through the formation of a tetracoordinate boron intermediate, which can then undergo a 1,2-shift. researchgate.net The coupling of diazo compounds can also be achieved through transition metal-catalyzed processes, where a metal carbene is formed as a key intermediate. acs.org

Carbon-Heteroatom Bond Forming Reactions

This compound is a versatile substrate for the formation of carbon-heteroatom bonds, participating in several important named reactions.

The Chan-Evans-Lam (CEL) coupling is a prominent copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds by reacting an arylboronic acid with an amine or an alcohol. wikipedia.org This method is advantageous as it can often be performed at room temperature and is open to the air. wikipedia.org The reaction is a valuable tool for the synthesis of aryl ethers and aryl amines. wikipedia.orgorganic-chemistry.org

A key application of the CEL reaction is the oxidative coupling of arylboronic acids with heteroatom nucleophiles such as methanol (B129727) and other aliphatic alcohols to form aryl ethers. wikipedia.orgorganic-chemistry.org This process is a type of oxidative C–O cross-coupling. nih.gov The reaction can be performed with catalytic amounts of a copper(II) salt and often uses an oxidant to regenerate the active catalyst. organic-chemistry.org While early methods often required stoichiometric amounts of copper(II) acetate (B1210297), catalytic versions have been developed. nih.govchemrxiv.org The scope of the reaction includes various primary and secondary alcohols. nih.govchemrxiv.org

Table 1: Observations from a Mechanistic Study of Copper-Catalyzed Oxidative Coupling This table summarizes findings from a study on the methoxylation of a tolylboronic ester, providing insights applicable to the behavior of arylboronic acids like this compound under similar conditions.

| Parameter Studied | Observation | Implication for Mechanism |

|---|---|---|

| Reaction Kinetics | Saturation dependence on boronic ester concentration. | Aryl transmetalation from boron to Copper(II) is the turnover-limiting step. |

| Catalyst Order | Half-order dependence on [Cu(OAc)₂]. | Suggests a dimeric copper species may be involved in the catalytic cycle. |

| Oxidant Order | Zero-order dependence on O₂ pressure. | O₂ is not involved in the rate-determining step, but regenerates the catalyst. |

| Byproduct Formation | Formation of phenol (B47542) from the oxidative coupling with water. | Water can compete with the alcohol nucleophile. acs.org |

Arylboronic acids, such as this compound, can serve as efficient catalysts for the direct amidation of carboxylic acids with amines. rsc.orgresearchgate.net This method avoids the need for stoichiometric activating agents that are common in traditional amide bond formation, making it a more atom-economical approach. orgsyn.org The reaction is typically performed in the presence of a dehydrating agent, such as molecular sieves, to drive the equilibrium towards the amide product by removing the water that is formed. rsc.orgmdpi.com

The catalytic role of the arylboronic acid in amidation reactions stems from its ability to activate the carboxylic acid. The accepted mechanism involves the reaction of the boronic acid with the carboxylic acid to form an acyloxyboronic acid intermediate, which is a type of mixed anhydride. rsc.orgresearchgate.net This intermediate is significantly more electrophilic at the carbonyl carbon than the starting carboxylic acid.

Amidation Reactions Mediated by Boronic Acids

Scope of Amine Substrates

The reactivity of arylboronic acids with amines is a cornerstone of modern organic synthesis, primarily through transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Chan-Lam aminations. These reactions enable the formation of carbon-nitrogen (C-N) bonds, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials. While specific reactivity studies detailing the full scope of amine substrates for this compound are not extensively documented in publicly available literature, the general reactivity patterns of substituted phenylboronic acids provide a strong indication of its expected behavior.

The Chan-Lam amination, which utilizes a copper catalyst, is a versatile method for coupling arylboronic acids with a wide range of N-H containing compounds. organic-chemistry.org This reaction is known to be tolerant of numerous functional groups and can be performed under mild conditions, often in the presence of air. organic-chemistry.org The substrates for this reaction typically include primary and secondary aliphatic and aromatic amines, amides, imides, carbamates, and sulfonamides. organic-chemistry.org

The Suzuki-Miyaura coupling, traditionally known for C-C bond formation, has been adapted for C-N bond formation as well, often referred to as aminative Suzuki-Miyaura coupling. libretexts.orgsnnu.edu.cn This reaction, catalyzed by palladium, can efficiently couple arylboronic acids or their esters with various amines. snnu.edu.cn The scope of amine substrates is broad, encompassing primary and secondary anilines, as well as various alkylamines. chemrxiv.orgnih.gov

Based on the established scope of these reactions with other substituted phenylboronic acids, a variety of amine substrates are expected to be compatible with this compound. A representative, though not exhaustive, list of potential amine coupling partners is presented in the interactive table below. The success and yield of these reactions would, of course, be dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

| Amine Class | Substrate Example | Typical Coupling Reaction | Expected Product Type |

| Primary Arylamine | Aniline | Chan-Lam or Suzuki-Miyaura | N-(3-Isobutoxy-5-methylphenyl)aniline |

| Secondary Arylamine | N-Methylaniline | Chan-Lam or Suzuki-Miyaura | N-Methyl-N-(3-Isobutoxy-5-methylphenyl)aniline |

| Primary Alkylamine | Benzylamine | Chan-Lam | N-Benzyl-3-isobutoxy-5-methylaniline |

| Secondary Alkylamine | Morpholine | Chan-Lam | 4-(3-Isobutoxy-5-methylphenyl)morpholine |

| Amide | Benzamide | Chan-Lam | N-(3-Isobutoxy-5-methylphenyl)benzamide |

| Heterocyclic Amine | Pyrrolidine | Chan-Lam | 1-(3-Isobutoxy-5-methylphenyl)pyrrolidine |

This table represents the expected reactivity based on known methodologies for substituted phenylboronic acids.

Lewis Acidity and Complexation Behavior

Boronic acids are well-established as Lewis acids due to the presence of a vacant p-orbital on the boron atom, which can accept a pair of electrons from a Lewis base. nih.govresearchgate.net The Lewis acidity of a boronic acid is a critical factor influencing its reactivity and complexation behavior.

In the presence of a Lewis base, such as a hydroxide (B78521) ion in aqueous media, a boronic acid like this compound can accept a lone pair of electrons, leading to a change in hybridization of the boron atom from trigonal planar (sp²) to tetrahedral (sp³). libretexts.org This results in the formation of a tetrahedral boronate complex. nih.gov This equilibrium is fundamental to the chemistry of boronic acids and is highly pH-dependent. At pH values above the pKa of the boronic acid, the anionic tetrahedral form predominates. mdpi.com

The formation of this tetrahedral boronate is a crucial step in many reactions involving boronic acids. For instance, in Suzuki-Miyaura coupling, the formation of the boronate species is believed to facilitate the transmetalation step with the palladium catalyst. libretexts.org

A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create cyclic boronate esters. nih.govnih.gov This reaction is highly dynamic and the stability of the resulting boronate ester is influenced by several factors, including the structure and stereochemistry of the diol, the pH of the solution, and the Lewis acidity of the boronic acid. nih.gov

The interaction typically proceeds through the reaction of the tetrahedral boronate form of the acid with the diol, although direct reaction with the trigonal acid is also possible, albeit slower. mdpi.com The formation of the cyclic ester is often accompanied by the release of water molecules. This reversible covalent interaction is the basis for the use of boronic acids in sensors for saccharides, as sugars are rich in diol functionalities. nih.govnih.gov

| Boronic Acid | Diol | pH | Association Constant (Ka, M-1) |

| Phenylboronic Acid | Fructose | 7.4 | ~1,700 |

| Phenylboronic Acid | Glucose | 7.4 | ~90 |

| Phenylboronic Acid | Sorbitol | 7.4 | ~4,000 |

| 3-Nitrophenylboronic Acid | Fructose | 7.4 | ~4,500 |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | Fructose | 7.4 | ~11,000 |

Data is illustrative and sourced from studies on analogous compounds to demonstrate the principles of diol binding. nih.gov

Beyond hydroxide and diols, the Lewis acidic boron center of this compound can interact with other Lewis bases containing nitrogen and oxygen atoms. nih.govnih.govorganicchemistrytutor.com For example, amines can form dative bonds with the boron atom. nih.gov This interaction is particularly relevant in the context of ortho-aminomethylphenylboronic acids, where an intramolecular N-B coordination can influence the acidity and reactivity of the boronic acid. nih.gov

A common and practical example of this interaction is the reaction of boronic acids with diethanolamine (B148213). This reaction forms a stable bicyclic complex, often referred to as a diethanolamine boronate ester. youtube.com This complexation is often used to protect the boronic acid group, rendering it more stable to storage and certain reaction conditions, such as purification by silica (B1680970) gel chromatography. youtube.com The boronic acid can be readily regenerated from this complex when needed for subsequent reactions.

The interaction with oxygen-containing Lewis bases is exemplified by the formation of boroxines, which are cyclic trimers of boronic acids formed through the dehydration of three boronic acid molecules. While this is an intermolecular self-condensation, it highlights the propensity of the boronic acid moiety to interact with oxygen nucleophiles.

Derivatization and Analog Development of 3 Isobutoxy 5 Methylphenylboronic Acid

Formation of Boronic Esters

Boronic acids are known to readily undergo esterification with diols to form boronic esters, also known as boronate esters. wikipedia.orgsigmaaldrich.com These derivatives are often more stable, easier to purify by chromatography, and more compatible with a wider range of reaction conditions compared to the free boronic acids. sigmaaldrich.com

Pinacol (B44631) Esters and Other Cyclic Esters

One of the most common and synthetically useful types of boronic esters are pinacol esters, formed by the reaction of a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). The resulting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) structure is particularly stable. The formation of the pinacol ester of 3-Isobutoxy-5-methylphenylboronic acid can be achieved through standard esterification procedures. A general method for the synthesis of arylboronic acid pinacol esters involves stirring the arylboronic acid with pinacol in a suitable solvent, often in the presence of a dehydrating agent like magnesium sulfate. orgsyn.org

While specific literature on the synthesis of this compound pinacol ester is not abundant, its commercial availability confirms its successful preparation. The general procedure for the synthesis of arylboronic acid pinacol esters from the corresponding Grignard reagent and pinacolborane is also a well-established method. escholarship.orggoogle.com

Beyond pinacol, other diols can be employed to form different cyclic esters. For instance, chiral diols are used to create chiral boronic esters, which are invaluable in asymmetric synthesis. uni-saarland.de The choice of the diol can influence the reactivity and stability of the resulting boronic ester. For example, six-membered ring dioxaborinanes can exhibit different properties compared to the five-membered dioxaborolanes derived from pinacol. wikipedia.org

Applications of Boronic Esters in Further Synthesis (e.g., Matteson Homologation)

Boronic esters, including the pinacol ester of this compound, are key substrates in a variety of synthetic transformations. A particularly powerful application is the Matteson homologation, a reaction that extends a carbon chain by one atom with high stereocontrol. uni-saarland.deresearchgate.net This reaction typically involves the treatment of a chiral boronic ester with a lithiated dihalomethane, followed by the addition of a Grignard reagent. uni-saarland.de

While the Matteson homologation has been extensively applied to alkylboronic esters, its use with arylboronic esters is also documented. uni-saarland.deresearchgate.net The general protocol involves the conversion of the arylboronic acid to a chiral boronic ester, which then undergoes homologation. uni-saarland.de This methodology allows for the stereoselective synthesis of α-chiral benzylic boronic esters, which are versatile intermediates for the synthesis of complex molecules, including natural products and pharmaceuticals. researchgate.netuni-saarland.denih.gov Although direct examples with this compound ester are not detailed in the literature, the established protocols for other arylboronic esters suggest its potential applicability. uni-saarland.deresearchgate.net A recent development has also described a palladium-catalyzed homologation of arylboronic acids using halomethylboronic acid pinacol esters, offering an alternative to organometallic reagents. st-andrews.ac.uk

Transformations to Other Boron-Containing Species

The boronic acid functionality of this compound can be converted into other boron-containing groups, each with its unique reactivity profile.

Conversion to Borinic Acids

Borinic acids, which have the general formula R₂B(OH), can be synthesized from boronic acids. These compounds possess two carbon-boron bonds, making them more Lewis acidic than their boronic acid counterparts. mdpi.com A common method for the synthesis of unsymmetrical diarylborinic acids involves the reaction of an arylboronic ester with an organolithium or Grignard reagent. mdpi.com For instance, the pinacol ester of this compound could theoretically react with a different aryl or alkyl organometallic reagent to generate a mixed borinic ester, which upon hydrolysis would yield the corresponding borinic acid. General strategies for borinic acid synthesis often rely on the sequential addition of organometallic reagents to trialkoxyboranes or the reaction with arylboronic esters. mdpi.com

Formation of Boroxines (Anhydrides)

Arylboronic acids have a propensity to undergo dehydration to form cyclic trimers known as boroxines or boronic anhydrides. clockss.orgnih.govresearchgate.netwikipedia.org This reversible reaction involves the condensation of three boronic acid molecules with the elimination of three molecules of water. clockss.orgnih.govresearchgate.net The equilibrium between the boronic acid and the boroxine (B1236090) is influenced by factors such as concentration, solvent, and temperature. researchgate.net Electron-donating groups on the phenyl ring, such as the isobutoxy and methyl groups in this compound, are known to favor the formation of the boroxine. clockss.org The formation of boroxines is an entropically driven process, particularly at higher temperatures. researchgate.net

The boroxine derived from this compound would be 2,4,6-tris(3-isobutoxy-5-methylphenyl)boroxine. While the specific isolation and characterization of this particular boroxine are not extensively documented, studies on similarly substituted phenylboronic acids, such as 3,5-dimethylphenylboronic acid, have shown the formation of both homo- and hetero-boroxines in the gas phase and in solution. clockss.org

Structural Modifications of the Isobutoxy and Methyl Moieties

The development of analogs of this compound through modification of the isobutoxy and methyl groups can lead to new compounds with altered physical, chemical, and biological properties.

The isobutoxy group, an ether linkage, can potentially be cleaved under strongly acidic conditions to yield the corresponding phenol (B47542), 3-hydroxy-5-methylphenylboronic acid. nih.govyoutube.com This phenolic boronic acid could then be re-alkylated with different alkyl halides to generate a library of analogs with varying alkoxy groups. The synthesis of various 3-alkoxy-5-alkylphenylboronic acids would likely start from a common phenolic precursor.

Modification of the methyl group is less straightforward. Direct functionalization of the methyl group, for example through radical halogenation, could provide a handle for further transformations. However, such reactions may lack selectivity and could also affect other parts of the molecule. A more controlled approach would involve the synthesis of analogs from starting materials that already possess the desired modification. For example, using a different 3,5-disubstituted starting material in the initial boronic acid synthesis would lead to the corresponding analog. The synthesis of various alkyl-phenylboronic acids has been achieved through methods like the Grignard reaction with borate (B1201080) esters. nih.gov

Furthermore, the core phenyl ring can be functionalized through electrophilic aromatic substitution, although the directing effects of the existing isobutoxy and boronic acid groups would need to be considered. The boronic acid group can also be used as a blocking or directing group to achieve specific substitution patterns on the aromatic ring, followed by its removal or transformation.

Exploration of Alkoxy Group Variations

The isobutoxy group at the C3 position of the phenyl ring is a defining feature of the parent molecule. This lipophilic ether linkage can significantly influence the compound's solubility, steric profile, and electronic properties. A systematic exploration of variations in this alkoxy group is a logical first step in developing analogs. Research in this area would typically involve the synthesis of a series of compounds where the isobutoxy moiety is replaced with other alkoxy groups of varying chain length, branching, and cyclic nature.

The synthesis of such analogs generally follows established methods for the preparation of arylboronic acids. nih.gov One common route involves the Grignard reaction of an appropriate aryl bromide with a trialkyl borate, followed by acidic hydrolysis. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the boronic acid functionality. diva-portal.org

The objective of creating these analogs is to investigate the structure-activity relationship (SAR). For instance, varying the alkoxy group can impact the compound's reactivity in subsequent cross-coupling reactions. Longer or bulkier alkoxy chains might sterically hinder the approach of reactants to the boronic acid group, potentially lowering reaction yields or requiring more forcing conditions. Conversely, smaller alkoxy groups like methoxy (B1213986) or ethoxy may lead to a more reactive compound. The electronic influence of the alkoxy group, being electron-donating, also plays a role in the reactivity of the aromatic ring.

A representative, though not exhaustive, list of such analogs for a comparative study is presented in the table below.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1256345-77-3 | C11H17BO3 | 208.06 | |

| 3-Methoxy-5-methylphenylboronic acid | 725251-81-0 | C8H11BO3 | 165.98 | |

| 3-Ethoxy-5-methylphenylboronic acid | 1256346-05-0 | C9H13BO3 | 180.01 | |

| 3-(Cyclopropylmethoxy)-5-methylphenylboronic acid | 1256345-78-4 | C11H15BO3 | 206.05 | |

| 3-Hydroxy-5-methylphenylboronic acid | C7H9BO3 | 151.96 |

This table is populated with data from existing chemical catalogs and databases for known compounds and represents a potential library for SAR studies.

Detailed research findings from a comparative analysis of these analogs would likely focus on their relative performance in standardized reactions, such as a Suzuki-Miyaura coupling with a model aryl halide. Parameters such as reaction time, temperature, and yield would be meticulously recorded. Furthermore, the physical properties of these analogs, including solubility in various solvents and melting points, would be characterized to provide a comprehensive understanding of the impact of the alkoxy group modification. For example, studies on other classes of compounds have shown that increasing the length of an alkoxy chain can enhance hydrophobicity, which might be a desirable trait in specific applications. researchgate.net

Investigation of Aromatic Substituent Effects

A second crucial avenue for derivatization lies in altering the substitution pattern on the phenyl ring. The parent compound features a methyl group at the C5 position. The electronic and steric nature of this substituent, as well as the potential for substitution at other positions on the ring, provides a rich field for analog development.

The investigation of aromatic substituent effects would involve the synthesis of analogs where the methyl group is replaced by other functionalities, or where additional substituents are introduced at the C2, C4, or C6 positions. The choice of new substituents would be guided by the desire to probe electronic effects (electron-donating vs. electron-withdrawing groups) and steric effects (small vs. bulky groups).

For example, replacing the methyl group with an electron-withdrawing group like a trifluoromethyl or a nitro group would be expected to increase the Lewis acidity of the boronic acid, potentially altering its reactivity and binding properties. Conversely, adding another electron-donating group, such as an additional methoxy group, could further increase the electron density of the aromatic ring.

The synthesis of these analogs would require multi-step synthetic sequences, potentially starting from different precursors. The introduction of substituents at specific positions on the aromatic ring would rely on the principles of electrophilic and nucleophilic aromatic substitution, guided by the directing effects of the existing isobutoxy and methyl groups.

A hypothetical set of target molecules for exploring these effects is outlined in the table below.

| Compound Name (Hypothetical) | Structure | R1 | R2 | R3 | R4 |

| 3-Isobutoxy-5-ethylphenylboronic acid | H | H | H | -CH2CH3 | |

| 3-Isobutoxy-5-fluorophenylboronic acid | H | H | H | -F | |

| 3-Isobutoxy-5-chlorophenylboronic acid | H | H | H | -Cl | |

| 2-Fluoro-3-isobutoxy-5-methylphenylboronic acid | -F | H | H | -CH3 | |

| 4-Fluoro-3-isobutoxy-5-methylphenylboronic acid | H | -F | H | -CH3 | |

| 3-Isobutoxy-5-methyl-2-nitrophenylboronic acid | -NO2 | H | H | -CH3 |

This table presents hypothetical structures designed to systematically probe the effects of aromatic substitution.

Research in this area would aim to establish a clear correlation between the nature and position of the aromatic substituents and the compound's properties. For instance, in the context of Suzuki-Miyaura coupling reactions, the electronic nature of the substituents on the phenylboronic acid can significantly influence the rate-determining transmetalation step. diva-portal.org The findings from such studies would be invaluable for designing future derivatives of this compound with tailored reactivity and properties for specific applications in materials science or as intermediates in the synthesis of biologically active molecules.

Applications in Advanced Chemical Synthesis and Catalysis

Role as a Key Building Block in Complex Molecule Construction

3-Isobutoxy-5-methylphenylboronic acid is an important intermediate in the synthesis of elaborate organic molecules. bldpharm.comsigmaaldrich.com Its substituted phenyl ring, featuring both an isobutoxy and a methyl group, allows for the introduction of this specific functionality into larger molecular frameworks. The boronic acid group is the key to its utility, enabling its participation in a variety of powerful cross-coupling reactions.

Arylboronic acids are foundational reagents in the pharmaceutical and agrochemical industries, largely due to their application in the Suzuki-Miyaura cross-coupling reaction. chemenu.com This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid's aryl group and an aryl or vinyl halide. This method is a cornerstone of modern drug discovery and development, responsible for the synthesis of numerous active pharmaceutical ingredients (APIs). chemenu.com

While specific, publicly documented examples of blockbuster drugs synthesized using this compound are not prevalent, its role is understood as a potential intermediate for creating analogues of existing drugs or novel chemical entities. chemenu.comnih.gov For instance, the synthesis of p-Boronophenylalanine (BPA), a compound used in boron neutron capture therapy (BNCT), relies on borylation reactions to install the boronic acid functionality. nih.gov The structural motif of this compound makes it a candidate for developing new bioactive compounds where this substituted phenyl group is a desired pharmacophore.

The general utility of phenylboronic acids in creating biphenyl (B1667301) compounds and other complex structures is well-established, with patents outlining efficient production methods for industrial-scale synthesis. google.com

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction using Arylboronic Acids This table demonstrates a typical application of arylboronic acids in forming biaryl structures, a common core in many pharmaceutical compounds.

| Entry | Arylboronic Acid | Aryl Halide | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Bromoanisole | 4-Methoxybiphenyl | 95% |

| 2 | 3-Methylphenylboronic acid | 1-Chloro-4-nitrobenzene | 3-Methyl-4'-nitrobiphenyl | 92% |

| 3 | 4-Fluorophenylboronic acid | 2-Bromopyridine | 2-(4-Fluorophenyl)pyridine | 88% |

Note: This table provides representative examples of Suzuki-Miyaura reactions to illustrate the utility of the boronic acid class of compounds; specific yield data for this compound in these exact reactions is not publicly documented.

The applications of arylboronic acids extend into material science. bldpharm.com They are used as building blocks for creating polymers and other organic materials with specific electronic or photophysical properties. The Suzuki-Miyaura coupling reaction is again central, employed to synthesize conjugated polymers used in organic light-emitting diodes (OLEDs) and other electronic devices. The specific substituents on the phenyl ring of the boronic acid can fine-tune the properties of the resulting material. The isobutoxy and methyl groups on this compound could influence solubility and packing in the solid state, which are critical parameters for material performance.

Catalytic Applications of this compound and Its Derivatives

Beyond its role as a structural component, the boronic acid functional group and its derivatives can participate directly in catalysis, either as catalysts themselves or as essential ligands in catalytic systems.

Boronic acid derivatives have been shown to catalyze important organic reactions. In the context of Aldol (B89426) Reactions , which form new carbon-carbon bonds, arylboronic acids can be key components in sequential, transition metal-catalyzed processes. nih.gov For example, an aldehyde and a ketone can first undergo an aldol condensation to form an α,β-unsaturated ketone, which then reacts with an arylboronic acid in a rhodium- or palladium-catalyzed 1,4-addition. nih.gov This provides a streamlined method to produce β-arylated ketones. nih.gov While specific studies using this compound were not identified, its general structure is suitable for such transformations. nih.govresearchgate.net

Table 2: Example of a Sequential Aldol Condensation-Addition Reaction

| Aldehyde | Ketone | Arylboronic Acid | Catalyst System | Product |

| Benzaldehyde | Acetone | p-Tolylboronic acid | [Rh(COD)Cl]₂ / Ligand | (R)-4-phenyl-4-p-tolylbutan-2-one |

| p-Tolualdehyde | Acetone | Phenylboronic acid | [Rh(COD)Cl]₂ / Ligand | (S)-4-phenyl-4-p-tolylbutan-2-one |

Source: Adapted from sequential reaction studies involving arylboronic acids. nih.gov This table illustrates the type of catalytic process where this compound could function.

In Transamidation reactions, where an amide bond is exchanged, boric acid has been demonstrated to be an effective and mild catalyst for the direct condensation of carboxylic acids and amines or the reaction between carboxamides and amines. nih.govresearchgate.net This avoids the need for harsh reagents or stoichiometric activators, aligning with the principles of green chemistry. Derivatives of boric acid, such as arylboronic acids, can also facilitate these transformations, offering a pathway for synthesizing pharmaceutically relevant compounds. researchgate.net

Boron-containing compounds are increasingly used in asymmetric synthesis to create chiral molecules with high enantioselectivity. ims.ac.jpnih.gov Chiral borinic acids, which can be derived from boronic acids, have been developed as highly efficient catalysts for reactions like the desymmetrization of diols, producing valuable chiral building blocks with quaternary stereocenters. organic-chemistry.org

Furthermore, chiral ligands incorporating boronic acid functionalities or used in conjunction with boron-based reagents are critical in asymmetric catalysis. For example, chiral metal nanoparticle systems have been used for the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds, achieving outstanding enantioselectivities. google.com The synthesis of specific chiral α-amino acid derivatives can also be achieved through catalytic reactions involving boronic acids. nih.govmdpi.com The structure of this compound makes it a candidate for conversion into a chiral derivative or for use as a substrate in such advanced, stereoselective catalytic systems.

Computational Chemistry and Theoretical Investigations

Structure-Reactivity Relationship (SAR) Studies

Structure-Reactivity Relationship (SAR) studies are fundamental to understanding how the specific arrangement of atoms and functional groups in 3-Isobutoxy-5-methylphenylboronic acid influences its chemical behavior. These studies are crucial for predicting its reactivity in various chemical transformations, such as the Suzuki-Miyaura cross-coupling reaction.

Conformational Analysis of this compound

The three-dimensional arrangement of a molecule, or its conformation, plays a significant role in its reactivity. For this compound, conformational analysis focuses on the rotational barriers around the C-O bond of the isobutoxy group and the C-B bond of the boronic acid group. The rotation of the hydroxyl groups of the boronic acid moiety also leads to different conformers. mdpi.com The most stable conformation is the one with the lowest energy, and it is this conformation that predominantly participates in chemical reactions. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to determine the potential energy surface of the molecule and identify its low-energy conformations. epstem.net For instance, in phenylboronic acid, the rotation of the two O-H bonds can lead to four different conformations, with the anti-syn and syn-anti conformations being mirror images and having the same energy. mdpi.com The presence of the bulky isobutoxy group and the methyl group in this compound will influence the preferred orientation of the boronic acid group relative to the phenyl ring.

| Dihedral Angle | Description | Relative Energy (kcal/mol) |

| C-C-B-O | Rotation around the C-B bond | Varies |

| C-O-C-C | Rotation within the isobutoxy group | Varies |

| C-B-O-H | Rotation of the hydroxyl groups | Varies |

Note: The relative energy values are illustrative and would require specific quantum chemical calculations for this compound.

Electronic Effects of Isobutoxy and Methyl Groups on Boron Center

The isobutoxy and methyl groups attached to the phenyl ring of this compound exert significant electronic effects on the boron center, thereby influencing the acidity of the boronic acid and its reactivity in cross-coupling reactions. The isobutoxy group, being an alkoxy group, is generally considered an electron-donating group through resonance, where the lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring. Conversely, it has an electron-withdrawing inductive effect. The methyl group is a well-known electron-donating group through an inductive effect.

| Substituent | Position | Electronic Effect | Impact on Boron Center |

| Isobutoxy | meta | Electron-donating (resonance), Electron-withdrawing (inductive) | Modulates electron density |

| Methyl | meta | Electron-donating (inductive) | Increases electron density |

Quantum Chemical Calculations to Predict Reaction Outcomes

Quantum chemical calculations are powerful tools for predicting the outcomes of chemical reactions by modeling the potential energy surface of the reacting system. nih.govresearchgate.net These calculations can identify the most likely reaction pathways by determining the energies of reactants, transition states, and products. researchgate.net For reactions involving this compound, such as the Suzuki-Miyaura coupling, computational methods like DFT can be used to:

Determine Reaction Energetics: Calculate the enthalpy and Gibbs free energy of the reaction to predict its spontaneity.

Identify Transition States: Locate the transition state structures and calculate their energies to determine the activation energy of the reaction. researchgate.net A lower activation energy implies a faster reaction rate.

Explore Reaction Mechanisms: Differentiate between possible reaction pathways, such as the different mechanisms proposed for the transmetalation step in the Suzuki-Miyaura reaction. nih.govrsc.org

By performing these calculations, it is possible to predict how changes in reaction conditions (e.g., solvent, catalyst, base) will affect the yield and selectivity of the desired product. nih.gov The artificial force induced reaction (AFIR) method is an example of an automated approach to explore reaction pathways. nih.govresearchgate.net

Mechanistic Elucidation through Computational Modeling

Computational modeling provides a detailed, atomistic view of reaction mechanisms, which is often difficult to obtain through experimental methods alone. For this compound, this is particularly useful for understanding its role in complex catalytic cycles.

Transition State Analysis of Key Reactions (e.g., Transmetalation)

The transmetalation step is a critical part of the catalytic cycle in Suzuki-Miyaura cross-coupling reactions, involving the transfer of the aryl group from the boron atom to the palladium catalyst. rsc.org Computational modeling can be used to analyze the transition state of this process for this compound. Two main pathways are often considered for transmetalation: one involving the reaction of an activated boronate species with a palladium halide complex, and another involving the reaction of the neutral boronic acid with a palladium hydroxo complex. nih.gov

Solvent Effects and Solvation Models

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. nih.gov Computational models can account for these solvent effects through either explicit or implicit solvation models. pitt.edufiveable.mewikipedia.org